4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride
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Overview
Description
4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is a chemical compound that features a pyrrolidine ring and a piperidine ring connected via a sulfonyl group.
Scientific Research Applications
4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
The future directions for “4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride” and similar compounds involve further exploration of their pharmacological properties and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is an active area of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride typically involves the reaction of pyrrolidine with piperidine sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperidine and pyrrolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine and pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Pyrrolidine: A simpler compound with a single pyrrolidine ring.
Piperidine: A compound with a single piperidine ring.
Sulfonyl Piperidine Derivatives: Compounds with similar structures but different substituents on the piperidine ring.
Uniqueness: 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is unique due to the presence of both pyrrolidine and piperidine rings connected via a sulfonyl group. This structure provides a versatile scaffold for the development of new biologically active molecules, offering a combination of properties from both rings .
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylpiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.ClH/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXQQMNKTDNNNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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